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5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine

adenosine deaminase inhibition nucleoside analog screening purine bioisostere

This 5‑methyl‑6‑nitro‑imidazo[4,5‑b]pyridine is the aglycone of choice for N3‑regioselective ribosylation toward 1‑deazaadenosine agonists; the 6‑nitro group ensures clean, high‑yield reduction to the 6‑amino kinase inhibitor intermediate, avoiding the failed ribosylation or dechlorination issues common with 6‑amino/6‑chloro analogs. The 5‑methyl‑6‑nitro pattern also enables two‑photon brightness values 5‑10× higher than non‑push‑pull purines, supporting single‑molecule RNA imaging. Ideal for labs requiring ISO‑9001 compliant, just‑in‑time amine generation. Request pricing and stock status now.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Cat. No. B13726219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)N=CN2)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2/c1-4-6(11(12)13)2-5-7(10-4)9-3-8-5/h2-3H,1H3,(H,8,9,10)
InChIKeyKUNBOKCCYUTHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine – Procurement-Relevant Physicochemical Identity and Structural Classification


5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine (CAS not assigned for the free base) is a heteroaromatic compound of the imidazo[4,5-b]pyridine class, which is structurally isosteric to purine. It possesses a nitro group at position 6 and a methyl group at position 5 on the fused imidazole–pyridine scaffold [1]. The compound is commercially supplied primarily as a research building block for the synthesis of 1-deazapurine nucleoside analogs, fluorescent unnatural base analogs, and kinase inhibitor scaffolds. Its molecular formula is C₇H₆N₄O₂, with a molecular weight of 178.15 g mol⁻¹ and an exact monoisotopic mass of 178.0491 Da [1].

Why Generic Imidazo[4,5-b]pyridine Analogs Cannot Replace 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine in Precision Applications


The 5‑methyl‑6‑nitro substitution pattern is not a trivial decoration; it fundamentally alters the electronic structure, tautomeric equilibrium, and reactivity of the imidazo[4,5-b]pyridine core relative to unsubstituted, amino‑, or chloro‑analogs. The strong electron‑withdrawing nitro group at C6 polarizes the π‑system and activates the pyridine ring toward nucleophilic aromatic substitution, while the electron‑donating methyl at C5 fine‑tunes the HOMO‑LUMO gap and influences tautomeric preference [1]. These electronic features dictate the compound’s utility as a specific precursor in regioselective ribosylation reactions and its optical properties when incorporated into purine‑mimetic fluorophores. Generic substitution with 6‑amino‑, 6‑chloro‑, or 2‑alkyl‑6‑nitro analogs can lead to failed ribosylation regiochemistry, altered fluorescence quantum yield, or loss of enzyme‑inhibitory activity in downstream nucleoside constructs [2].

5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enzyme Inhibitory Capacity of Ribosylated Derivatives: Comparison with Chloro and Amino Analogs

When converted to the 3‑(2,3,5‑tri‑O‑acetyl‑β‑D‑ribofuranosyl) derivative, 5‑methyl‑6‑nitro‑3H‑imidazo[4,5-b]pyridine inhibits bovine adenosine deaminase (ADA, EC 3.5.4.4) by 31 % at 400 µM. The corresponding non‑acetylated riboside shows 25 % inhibition at the same concentration [1]. In contrast, the 6‑amino analog (5‑methyl‑3‑(2,3,5‑tri‑O‑acetyl‑β‑D‑ribofuranosyl)‑3H‑imidazo[4,5-b]pyridin‑6‑amine) achieves only 19 % inhibition, and the 6‑amino free riboside drops to 6 % [1]. The 7‑chloro‑5‑methyl variant displays 20 % (tri‑acetyl) and 23 % (free riboside) inhibition [1]. This demonstrates that the 6‑nitro group confers measurably greater ADA inhibitory potential than the 6‑amino or 7‑chloro‑6‑amino motifs when elaborated into ribonucleoside form.

adenosine deaminase inhibition nucleoside analog screening purine bioisostere

Unique ¹H NMR Spectral Signature Enables Identity Verification Against Closely Related Imidazopyridines

The ¹H NMR spectrum of 5‑methyl‑6‑nitro‑3H‑imidazo[4,5-b]pyridine (measured in DMSO‑d₆) displays a characteristic methyl singlet at δ ≈ 2.5–2.7 ppm and two aromatic singlets corresponding to H‑2 and H‑7 of the imidazo[4,5-b]pyridine core [1]. In the 5‑methyl‑6‑amino analog, the methyl resonance shifts upfield by approximately 0.1–0.2 ppm and the aromatic protons split into a distinct AB system due to altered ring current effects [2]. The 6‑chloro analog exhibits a downfield shift of H‑7 by >0.3 ppm relative to the nitro compound [2]. These spectral differences permit unambiguous identity confirmation by ¹H NMR alone, which is critical for procurement quality assurance when receiving batches that may be mislabeled between 5‑methyl‑6‑nitro, 6‑amino, and 6‑chloro variants.

NMR spectroscopy compound authentication quality control

Electronic Polarization by the 6‑Nitro‑5‑Methyl Motif Translates into Enhanced Two‑Photon Brightness in Purine‑Mimetic Fluorophores

Imidazo[4,5-b]pyridine nucleobase analogs bearing an NH → π → CN electronic arrangement exhibit a two‑photon brightness (product of two‑photon absorption cross‑section and fluorescence quantum yield) that is 5‑ to 10‑fold higher than analogs lacking this push‑pull motif [1]. The 5‑methyl‑6‑nitro substitution pattern, when incorporated as the aglycone core and elaborated with a suitable π‑conjugated arm (e.g., a benzonitrile moiety), establishes precisely this NH → π → CN configuration. Compounds differing by removal of the nitro group or migration to the 5‑position (e.g., 5‑nitro‑6‑methyl isomers) fail to create the requisite donor‑π‑acceptor alignment, resulting in a collapse of the two‑photon brightness enhancement [1].

two-photon absorption fluorescent nucleobase analog optical spectroscopy

Differential Reactivity at C7 Enables Regioselective Ribosylation Unattainable with 7‑Substituted or 6‑Amino Analogs

In the synthesis of 1‑deazapurine nucleosides, the 5‑methyl‑6‑nitro‑3H‑imidazo[4,5-b]pyridine aglycone undergoes Vorbrüggen ribosylation at the N3 position with high regioselectivity, affording the 3‑β‑D‑ribofuranosyl derivative as the sole product [1][2]. Competing N1‑alkylation, which plagues 6‑amino and unsubstituted imidazo[4,5-b]pyridines due to N1‑H tautomer stabilization, is suppressed because the 6‑nitro group shifts the tautomeric equilibrium toward the N3‑H form [2]. This regiochemical control is critical for obtaining homogeneous nucleoside intermediates without chromatographic separation of N1/N3 regioisomers, a problem that complicates scale‑up when using 6‑amino or 6‑chloro precursors [2].

regioselective glycosylation nucleoside synthesis building block reactivity

High‑Value Application Scenarios for 5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine in Research and Industrial Procurement


Synthesis of 1‑Deazapurine Nucleoside Analogs for Adenosine‑Receptor and ADA‑Targeted Drug Discovery

The compound serves as the aglycone of choice for constructing 1‑deazaadenosine derivatives with retained A₁ adenosine receptor agonist activity. The N3‑regioselective ribosylation and subsequent reduction of the 6‑nitro group to a 6‑amino group provide a reliable route to 1‑deazaadenosine and its N⁶‑substituted analogs [1]. The differentiated ADA inhibition profile of the nitro‑riboside intermediate, relative to amino and chloro counterparts, makes this scaffold particularly suitable for developing ADA‑resistant nucleoside therapeutics [2].

Development of Two‑Photon Fluorescent Probes for RNA and DNA Optical Spectroscopy

When further functionalized with π‑conjugated benzonitrile arms, the 5‑methyl‑6‑nitro‑imidazo[4,5-b]pyridine core establishes an NH–π–CN electronic arrangement that yields two‑photon brightness values 5‑ to 10‑fold higher than non‑push‑pull purine analogs [1]. This enables single‑molecule fluorescence detection at lower excitation powers, reducing photodamage in live‑cell RNA imaging applications.

Quality‑Controlled Procurement of Imidazopyridine Building Blocks via NMR Fingerprinting

The distinct ¹H NMR signature (methyl singlet at δ 2.5–2.7 ppm and aromatic singlets) allows rapid, low‑cost identity verification of incoming batches, distinguishing the 6‑nitro compound from its 6‑amino and 6‑chloro analogs that often co‑exist in vendor catalogs [1][2]. This is essential for laboratories maintaining ISO‑9001 compliant chemical inventory practices.

Regioselective Partial Reduction to 5‑Methyl‑6‑amino‑3H‑imidazo[4,5-b]pyridine for Kinase Inhibitor Scaffolds

The 6‑nitro group is quantitatively reduced (H₂, Pd/C or SnCl₂) to yield 5‑methyl‑6‑amino‑3H‑imidazo[4,5-b]pyridine, a key intermediate for imidazopyridine‑based CDK9 and aurora kinase inhibitors. The superior regioselectivity of the nitro‑to‑amine reduction, compared to the problematic dechlorination or deamination of 6‑chloro or 6‑amino variants, makes the nitro compound the preferred stored precursor for just‑in‑time amine generation [3].

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